1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde

Catalog No.
S15865944
CAS No.
M.F
C9H9N3OS
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbald...

Product Name

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde

IUPAC Name

2-ethyl-5-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C9H9N3OS/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-6H,2H2,1H3

InChI Key

PIAAUAJTFRGQKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CS2)C=O

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a thiazole group and an aldehyde functional group. The molecular formula of this compound is C8H8N4OS, and it has a molecular weight of approximately 196.24 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to the biological activity associated with both the pyrazole and thiazole moieties.

Involving 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde typically include:

  • Formation of Pyrazole Derivatives: This compound can undergo nucleophilic substitution reactions where the aldehyde group can react with various nucleophiles.
  • Condensation Reactions: The aldehyde functionality allows for condensation with amines or other nucleophiles, leading to the formation of imines or more complex structures.
  • Cyclization Reactions: The thiazole and pyrazole rings can participate in cyclization reactions under certain conditions, potentially leading to new bicyclic compounds.

1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens.
  • Anticancer Activity: Some studies suggest that derivatives of pyrazoles can inhibit cancer cell proliferation, likely through interference with cellular signaling pathways.
  • Modulation of Serotonin Receptors: Certain pyrazole derivatives have been identified as potential modulators of serotonin receptors, which may have implications for treating mood disorders.

Several methods for synthesizing 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde have been documented:

  • Condensation Reaction: A common method involves the condensation of ethyl hydrazine with thiazole derivatives followed by oxidation to introduce the aldehyde functionality.
  • One-Pot Synthesis: This method incorporates multiple steps into a single reaction vessel, allowing for efficient synthesis while minimizing purification steps.
  • Use of Catalysts: Transition metal catalysts can facilitate the formation of the desired compound from simpler precursors under mild conditions.

The applications of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde include:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating novel antimicrobial and anticancer agents.
  • Material Science: The compound may be used in the synthesis of polymers or materials that require specific electronic or optical properties.
  • Biological Probes: Its reactivity allows it to serve as a probe in biochemical assays or as a building block for more complex molecular architectures.

Interaction studies involving 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Receptor Binding Assays: Studies assessing its interaction with serotonin receptors or other neurotransmitter systems could elucidate its role in modulating neurological functions.

Several compounds share structural similarities with 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde. These include:

Compound NameStructureUnique Features
1-Ethyl-4-(1,3-thiazol-2-yl)-1H-pyrazoleStructureDifferent substitution pattern on pyrazole ring
3-Methylthiazolo[5,4-d]pyrimidineStructureContains a pyrimidine instead of pyrazole
2-Amino-thiazolesStructureSimpler structure lacking the pyrazole ring

Uniqueness

The uniqueness of 1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde lies in its combination of both the thiazole and pyrazole moieties along with an aldehyde group, which provides diverse reactivity and potential biological activities not found in simpler analogs. This structural complexity enhances its potential as a lead compound in drug discovery and materials science.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

207.04663309 g/mol

Monoisotopic Mass

207.04663309 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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